molecular formula C21H23NO6 B14450153 Diacetylmorphine 7,8-oxide CAS No. 77632-95-2

Diacetylmorphine 7,8-oxide

Cat. No.: B14450153
CAS No.: 77632-95-2
M. Wt: 385.4 g/mol
InChI Key: HTVVLJOUXOBFGI-LKXZYXPZSA-N
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Description

Diacetylmorphine 7,8-oxide is a semi-synthetic opioid derived from morphine. It is structurally related to diacetylmorphine (heroin) and is known for its potent analgesic properties. This compound is of significant interest in both medical and scientific research due to its unique chemical structure and pharmacological effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diacetylmorphine 7,8-oxide typically involves the acetylation of morphine. The process begins with the extraction of morphine from the opium poppy (Papaver somniferum). Morphine is then acetylated using acetic anhydride to produce diacetylmorphine. The oxidation of diacetylmorphine at the 7,8-position is achieved using specific oxidizing agents under controlled conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced chromatographic techniques and spectroscopic analysis is common in industrial settings to monitor the synthesis and purification processes .

Chemical Reactions Analysis

Types of Reactions

Diacetylmorphine 7,8-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound. These derivatives are often studied for their unique pharmacological properties and potential therapeutic applications .

Scientific Research Applications

Diacetylmorphine 7,8-oxide has a wide range of scientific research applications:

Mechanism of Action

Diacetylmorphine 7,8-oxide exerts its effects by binding to opioid receptors in the central nervous system. The primary molecular targets are the μ-opioid receptors, which mediate the analgesic and euphoric effects of the compound. The binding of this compound to these receptors activates intracellular signaling pathways that result in pain relief and other pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    Diacetylmorphine (Heroin): Structurally similar but lacks the 7,8-oxide group.

    Morphine: The parent compound from which diacetylmorphine 7,8-oxide is derived.

    6-Monoacetylmorphine: An intermediate in the metabolism of diacetylmorphine.

Uniqueness

This compound is unique due to the presence of the 7,8-oxide group, which alters its pharmacological properties compared to other opioids. This structural modification can influence the compound’s potency, duration of action, and metabolic pathways, making it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

77632-95-2

Molecular Formula

C21H23NO6

Molecular Weight

385.4 g/mol

IUPAC Name

[(1S,5R,13R,14R,15R,17R,18R)-10-acetyloxy-4-methyl-12,16-dioxa-4-azahexacyclo[9.7.1.01,13.05,18.07,19.015,17]nonadeca-7(19),8,10-trien-14-yl] acetate

InChI

InChI=1S/C21H23NO6/c1-9(23)25-13-5-4-11-8-12-15-17-18(27-17)19(26-10(2)24)20-21(15,6-7-22(12)3)14(11)16(13)28-20/h4-5,12,15,17-20H,6-8H2,1-3H3/t12-,15-,17-,18-,19+,20+,21-/m1/s1

InChI Key

HTVVLJOUXOBFGI-LKXZYXPZSA-N

Isomeric SMILES

CC(=O)O[C@H]1[C@H]2[C@H](O2)[C@H]3[C@H]4CC5=C6[C@]3([C@H]1OC6=C(C=C5)OC(=O)C)CCN4C

Canonical SMILES

CC(=O)OC1C2C(O2)C3C4CC5=C6C3(C1OC6=C(C=C5)OC(=O)C)CCN4C

Origin of Product

United States

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